molecular formula C39H58O2 B1675501 Lupeol dihydrocinnamate CAS No. 93915-44-7

Lupeol dihydrocinnamate

Cat. No.: B1675501
CAS No.: 93915-44-7
M. Wt: 558.9 g/mol
InChI Key: BXSJJYBMAUOEPV-HBHILWERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lupeol dihydrocinnamate is a bioactive chemical.

Scientific Research Applications

Pharmacological Properties

Anti-inflammatory Effects
Lupeol dihydrocinnamate has demonstrated potent anti-inflammatory properties. Studies indicate that it can inhibit the production of inflammatory mediators and reduce the infiltration of immune cells into inflamed tissues. For instance, topical application has been shown to alleviate inflammation in mouse models by decreasing myeloperoxidase levels and prostaglandin E2 production . This suggests potential therapeutic applications in treating conditions such as arthritis and asthma.

Antioxidant Activity
The compound exhibits strong antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. Research involving mouse models of Alzheimer’s disease has shown that this compound significantly reduces oxidative stress markers and enhances cognitive functions by modulating the Nrf2/HO-1 signaling pathway . This positions it as a promising candidate for neuroprotective therapies.

Anticancer Potential
this compound has been studied for its anticancer properties. Recent findings suggest that it can induce apoptosis in various cancer cell lines, including lung, liver, and breast cancer cells. The mechanisms involve the inhibition of key signaling pathways such as PI3K/AKT/mTOR . Furthermore, structural modifications to create lupeol derivatives have shown enhanced bioactivity against tumor cells, indicating a pathway for developing new anticancer drugs .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the effects of this compound on mice subjected to amyloid-beta-induced neurotoxicity. The results showed that oral administration significantly improved memory function and reduced oxidative stress markers . This highlights its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anti-inflammatory Effects in Arthritis

Research demonstrated that this compound effectively reduced inflammation in a mouse model of arthritis. The treatment led to decreased levels of CD4+ T cells and pro-inflammatory cytokines, showcasing its ability to modulate immune responses .

Bioavailability Challenges and Solutions

Despite its promising pharmacological properties, the clinical application of this compound is limited by poor water solubility and bioavailability. Recent advancements have focused on:

  • Nano-based Delivery Systems : These systems enhance solubility and facilitate targeted delivery to affected tissues.
  • Synthesis of Derivatives : Modifying the chemical structure has been shown to improve solubility and bioactivity .

Comparative Analysis Table

Property This compound Lupeol Other Triterpenoids
Anti-inflammatoryStrongModerateVariable
AntioxidantHighModerateHigh
Anticancer ActivitySignificantModerateVaries
NeuroprotectivePromisingLimitedVaries
Bioavailability IssuesYesYesYes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing lupeol dihydrocinnamate, and how is structural validation performed?

this compound is synthesized via esterification of lupeol with dihydrocinnamic acid derivatives using coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) and DMAP (4-dimethylaminopyridine). Structural validation typically employs X-ray diffraction (XRD) to confirm crystallographic parameters and nuclear magnetic resonance (NMR) spectroscopy for functional group analysis. For example, XRD has been critical in resolving the solid-state conformation of lupeol esters, ensuring accurate stereochemical assignment .

Q. What analytical methods are recommended for quantifying this compound purity in plant extracts or synthetic mixtures?

High-performance thin-layer chromatography (HPTLC) with post-chromatographic derivatization (e.g., anisaldehyde-H₂SO₄ reagent) is a validated method. A linear calibration range of 200–1000 ng/band (R² = 0.9979) and RF value of 0.43 ± 0.02 ensure reproducibility. CAMAG TLC scanners at 540 nm are used for quantification, with slope and intercept values of 7.1840 ± 0.067 and 751.42 ± 45.50, respectively .

Q. How does this compound’s basic pharmacological profile compare to its parent compound, lupeol?

this compound retains core bioactivities of lupeol, such as anti-inflammatory and cytostatic effects, but esterification enhances lipophilicity, potentially improving membrane permeability. For example, specific esters (e.g., esters3,4,9) exhibit selective cytostatic effects with low GI50 values in cancer cell lines, suggesting structural modifications amplify therapeutic potential .

Advanced Research Questions

Q. What computational tools are used to predict this compound’s molecular targets and biological pathways?

Tools like PASS Online (Way2Drug) and Swiss Target Prediction analyze SMILES data to predict targets based on structural similarity. For lupeol derivatives, these tools have identified potential interactions with the androgen receptor (AR) and autophagy-related pathways (e.g., Akt-mTOR inhibition). Such predictions guide hypothesis-driven experiments, such as validating AR inhibition in prostate cancer models .

Q. How does this compound modulate autophagy in triple-negative breast cancer (TNBC) models, and what experimental designs are optimal for studying this mechanism?

this compound induces autophagy in TNBC cells (e.g., MDA-MB-231) by inhibiting the Akt-mTOR pathway, as shown via Western blotting and LC3-II immunofluorescence. In vivo, orthotopic xenograft models with bioluminescent tracking are recommended to quantify tumor regression and metastatic suppression. Combining autophagy inhibitors (e.g., chloroquine) can clarify mechanistic specificity .

Q. What statistical approaches resolve contradictions in this compound’s efficacy across in vivo studies?

Contradictions (e.g., variable tumor suppression in pancreatic vs. breast cancer models) require meta-analysis using one-way ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) to compare dose-response curves. Stratifying data by tumor microenvironment factors (e.g., hypoxia) or host metabolic states (e.g., diabetic vs. non-diabetic models) can isolate confounding variables .

Q. How does this compound interact with inflammatory signaling pathways like STAT-1 and Nrf2?

In LPS-induced inflammation models, this compound suppresses STAT-1 phosphorylation and enhances Nrf2 nuclear translocation, reducing pro-inflammatory cytokines (e.g., IL-1β, TNF-α). Experimental validation involves ChIP-seq for Nrf2-ARE binding and siRNA knockdown to confirm pathway specificity. Bronchoalveolar lavage fluid cytokine profiling in murine models further supports in vivo relevance .

Q. What strategies optimize this compound’s bioavailability for preclinical testing?

Nanoformulations (e.g., liposomes or PLGA nanoparticles) improve solubility and pharmacokinetics. Pharmacodynamic studies should compare oral vs. intraperitoneal administration using LC-MS/MS for plasma concentration tracking. Dose-ranging studies in Sprague-Dawley rats (e.g., 10–100 mg/kg) establish therapeutic windows while monitoring hepatotoxicity via ALT/AST assays .

Q. Methodological Guidance

Q. How to design a robust study evaluating this compound’s anti-cancer synergy with conventional therapies?

Use combination index (CI) analysis via the Chou-Talalay method. For example, test this compound with paclitaxel in TNBC co-culture models (cancer cells + fibroblasts) to assess synergy (CI < 1). Include controls for solvent effects and validate findings in PDX (patient-derived xenograft) models to mimic clinical heterogeneity .

Q. What frameworks ensure rigorous hypothesis formulation for this compound research?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework. Example: “In TNBC cells (Population), does this compound (Intervention) compared to lupeol (Comparison) reduce metastasis (Outcome) via EMT inhibition?” Preclinical relevance is strengthened by aligning with NIH rigor standards (e.g., blinding, power analysis) .

Properties

CAS No.

93915-44-7

Molecular Formula

C39H58O2

Molecular Weight

558.9 g/mol

IUPAC Name

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-phenylpropanoate

InChI

InChI=1S/C39H58O2/c1-26(2)28-18-21-36(5)24-25-38(7)29(34(28)36)15-16-31-37(6)22-20-32(35(3,4)30(37)19-23-39(31,38)8)41-33(40)17-14-27-12-10-9-11-13-27/h9-13,28-32,34H,1,14-25H2,2-8H3/t28-,29+,30-,31+,32-,34+,36+,37-,38+,39+/m0/s1

InChI Key

BXSJJYBMAUOEPV-HBHILWERSA-N

SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CCC6=CC=CC=C6)C)C

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC6=CC=CC=C6)C)C

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CCC6=CC=CC=C6)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lupeol dihydrocinnamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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